![molecular formula C12H7N5O B5397488 5-amino-1-benzoyl-1H-pyrazole-3,4-dicarbonitrile](/img/structure/B5397488.png)
5-amino-1-benzoyl-1H-pyrazole-3,4-dicarbonitrile
Overview
Description
5-amino-1-benzoyl-1H-pyrazole-3,4-dicarbonitrile (ABD) is a chemical compound that has been extensively studied for its potential use in various scientific research applications. ABD is a pyrazole derivative that has been synthesized using different methods.
Scientific Research Applications
Synthesis of Heterocyclic Derivatives
5-Amino-1-benzoyl-1H-pyrazole-3,4-dicarbonitrile is involved in the synthesis of various heterocyclic derivatives. This compound is a precursor in the formation of different pyrazole, oxadiazole, and thiadiazole derivatives. These reactions often involve interactions with other compounds like thiosemicarbazides and ethenetetracarbonitrile, leading to the formation of structurally diverse molecules with potential pharmacological activities (Hassan et al., 2005).
Formation of Novel Azole Derivatives
The chemical structure of 5-amino-1-benzoyl-1H-pyrazole-3,4-dicarbonitrile allows for the creation of novel azole derivatives. These derivatives are synthesized by treating this compound with various reagents, leading to the formation of pyrazolopyrimidine derivatives and other related heterocycles. These synthetic pathways are vital for creating new molecules that can be assessed for various biological activities (Soliman et al., 2012).
Antimicrobial Evaluation
Research has been conducted on the synthesis and antimicrobial evaluation of novel benzoyl-amino derivatives of pyrazoles. These derivatives are obtained through reactions involving 5-amino-1-benzoyl-1H-pyrazole-3,4-dicarbonitrile. The synthesized compounds are then screened for their antibacterial and antifungal properties, contributing to the search for new antimicrobial agents (Elgemeie et al., 2017).
Catalysis and Green Chemistry
This compound is also important in catalytic processes and green chemistry. For instance, it is used in one-pot, multicomponent synthesis protocols employing eco-friendly catalysts. These methods are significant for developing sustainable and efficient synthetic routes for various pyrazole derivatives (Poonam & Singh, 2019).
Microwave-Assisted Synthesis
Microwave-assisted synthesis of Schiff base scaffolds of pyrazole nuclei, using 5-amino-1-benzoyl-1H-pyrazole-4-carbonitrile as an intermediate, is another application. This method is considered a green synthetic approach due to its efficiency, reduced time consumption, and reduced environmental impact (Karati et al., 2022).
properties
IUPAC Name |
5-amino-1-benzoylpyrazole-3,4-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N5O/c13-6-9-10(7-14)16-17(11(9)15)12(18)8-4-2-1-3-5-8/h1-5H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWDIGVBCSPLAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=C(C(=N2)C#N)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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